molecular formula C14H20BNO2 B13638369 3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Cat. No.: B13638369
M. Wt: 245.13 g/mol
InChI Key: GRXVIMMTWDPPHC-CMDGGOBGSA-N
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Description

3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other boronic esters. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.

Properties

Molecular Formula

C14H20BNO2

Molecular Weight

245.13 g/mol

IUPAC Name

3-methyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C14H20BNO2/c1-11-7-6-10-16-12(11)8-9-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b9-8+

InChI Key

GRXVIMMTWDPPHC-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CC=N2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC=N2)C

Origin of Product

United States

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